 
            | REACTION_CXSMILES | [OH-:1].[NH4+:2].[OH-:3].[K+].[CH2:5](Cl)Cl.[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.[Cl-].[Li+].C(Cl)(Cl)Cl>[CH:11]1[C:12]([CH:13]([NH2:2])[C:5]([OH:3])=[O:1])=[CH:15][CH:16]=[C:9]([F:8])[CH:10]=1 |f:0.1,2.3,6.7,8.9| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[NH4+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    4.79 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[K+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.8 mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC1=CC=C(C=O)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.81 mol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.59 mmol                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Li+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                0 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the reaction mixture being stirred at 20°-25° C. under nitrogen throughout                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                the addition                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                ammonia is bubbled in for 30 minutes with vigorous stirring                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                while simultaneously bubbling in ammonia                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the reaction mixture being stirred at 0° C. throughout                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Ammonia is bubbled in for 5 hours                                                                             | 
| Duration | 
                                                                                5 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                with stirring at 0° C.                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to warm to 20°-25° C.                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                stirred at 20°-25° C. for 16 hours                                                                             | 
| Duration | 
                                                                                16 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The aqueous phase is separated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed three times with 150 ml                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                portions of methylene chloride, concentrated to one half of its volume at reduced pressure                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the resulting fine precipitate is collected by filtration                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with 1.5 l                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                of water, washed with 500 ml                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                of ethanol, washed with 200 ml                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                of diethyl ether and dried                                                                             | 
| Reaction Time | 1 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1=CC(=CC=C1C(C(=O)O)N)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 40 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |